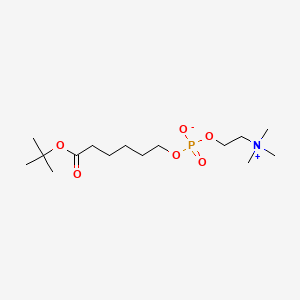

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate typically involves multiple steps, including the protection of functional groups, phosphorylation, and deprotection. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining high purity and yield. These methods often involve the use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The phosphorylcholine group can be reduced under specific conditions.

Substitution: The tert-butyl group can be substituted

Biological Activity

tert-Butyl 6-(O-Phosphorylcholine)hydroxyhexanoate is a compound of interest in various fields, including biochemistry and pharmacology, due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H32NO6P. This compound features a phosphorylcholine group, which is known to enhance biocompatibility and cellular interactions.

The biological activity of this compound can be attributed to its interactions with cell membranes and signaling pathways. The phosphorylcholine moiety facilitates interactions with lipid bilayers, potentially influencing membrane fluidity and protein function.

Target Interactions

- Cell Membranes : The compound may integrate into phospholipid membranes, affecting permeability and fluidity.

- Receptor Binding : There is potential for interaction with various receptors involved in cellular signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Cell Proliferation : Investigations into its effect on cell proliferation indicate that it may modulate growth in certain cell lines, potentially through receptor-mediated pathways.

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, suggesting a possible application in cancer therapy.

Case Studies

- Antimicrobial Testing : A study evaluated the efficacy of this compound against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, indicating its potential as a novel antimicrobial agent.

- Cell Proliferation Assays : In vitro assays demonstrated that the compound could inhibit the proliferation of specific cancer cell lines at varying concentrations. The IC50 values were determined to assess potency.

- Membrane Interaction Studies : Using fluorescence spectroscopy, researchers investigated how this compound affects membrane dynamics. The results indicated an increase in membrane fluidity, which may correlate with enhanced drug delivery systems.

Data Tables

| Activity Type | Effect Observed | IC50 Value (µM) |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | 15 |

| Cell Proliferation | Inhibition in cancer cell lines | 20 |

| Membrane Fluidity | Increased fluidity | N/A |

Properties

IUPAC Name |

[6-[(2-methylpropan-2-yl)oxy]-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32NO6P/c1-15(2,3)22-14(17)10-8-7-9-12-20-23(18,19)21-13-11-16(4,5)6/h7-13H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJAYILGKOYKRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCOP(=O)([O-])OCC[N+](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32NO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675747 |

Source

|

| Record name | 6-tert-Butoxy-6-oxohexyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73839-23-3 |

Source

|

| Record name | 3,5,12-Trioxa-4-phosphatetradecan-1-aminium, 4-hydroxy-N,N,N,13,13-pentamethyl-11-oxo-, inner salt, 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73839-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-tert-Butoxy-6-oxohexyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.